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molecular formula C14H18N4 B8763406 8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B8763406
M. Wt: 242.32 g/mol
InChI Key: JVBCDIODIDBDBK-UHFFFAOYSA-N
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Patent
US08703763B2

Procedure details

To a solution of N-[3-(4,4-dimethyl-cyclohex-1-enyl)-pyridin-2-yl]-N′-carboethoxy-thiourea (1.42 g, 3.48 mmol) in ethanol (4.3 mL) was added at room temperature hydroxylamine hydrochloride (1.50 g, 21.4 mmol) and methanol (4.3 mL). The yellow suspension was heated to 70° C. over night. The solvent was evaporated under reduced pressure and the residue was partitionated between ethyl acetate and water. The aqueous layer was extracted twice with ethyl acetate and the organic layers were combined, washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was removed under reduced pressure. The crude material was purified by column chromatography on silica gel first with ethyl acetate as the eluent and then once again with a mixture of heptane/ethyl acetate (1:1 v/v) as the eluent to yield the title compound as a yellow solid (526 mg, 51%).
Name
N-[3-(4,4-dimethyl-cyclohex-1-enyl)-pyridin-2-yl]-N′-carboethoxy-thiourea
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:23])[CH2:7][CH2:6][C:5]([C:8]2[C:9]([NH:14][C:15]([NH:17]C(OCC)=O)=S)=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH2:3]1.Cl.[NH2:25]O.CO>C(O)C>[CH3:23][C:2]1([CH3:1])[CH2:7][CH2:6][C:5]([C:8]2[C:9]3[N:10]([N:25]=[C:15]([NH2:17])[N:14]=3)[CH:11]=[CH:12][CH:13]=2)=[CH:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
N-[3-(4,4-dimethyl-cyclohex-1-enyl)-pyridin-2-yl]-N′-carboethoxy-thiourea
Quantity
1.42 g
Type
reactant
Smiles
CC1(CC=C(CC1)C=1C(=NC=CC1)NC(=S)NC(=O)OCC)C
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
4.3 mL
Type
reactant
Smiles
CO
Name
Quantity
4.3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel first with ethyl acetate as the eluent
ADDITION
Type
ADDITION
Details
once again with a mixture of heptane/ethyl acetate (1:1 v/v) as the eluent

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=C(CC1)C=1C=2N(C=CC1)N=C(N2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 526 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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